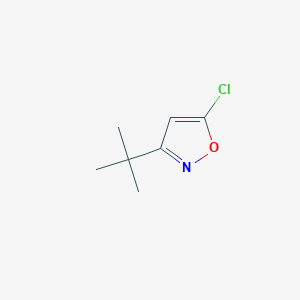

3-Tert-butyl-5-chloro-1,2-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Tert-butyl-5-chloro-1,2-oxazole is a chemical compound with the molecular formula C7H10ClNO . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 3-Tert-butyl-5-chloro-1,2-oxazole consists of a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. One of the carbon atoms is substituted with a tert-butyl group and another carbon atom is substituted with a chlorine atom .Physical And Chemical Properties Analysis

3-Tert-butyl-5-chloro-1,2-oxazole is a liquid at room temperature . It has a molecular weight of 159.62 .Aplicaciones Científicas De Investigación

- 3-Tert-butyl-5-chloro-1,2-oxazole serves as a valuable chiral synthon. It plays a crucial role in the synthesis of cholesterol-lowering drugs such as atorvastatin and rosuvastatin . Specifically, it acts as a key intermediate for the side chain synthesis of rosuvastatin, a widely used statin drug that lowers low-density lipoprotein cholesterol levels and reduces the risk of atherosclerosis and coronary heart diseases.

- Biotechnological production of 3-Tert-butyl-5-chloro-1,2-oxazole (referred to as (3R,5S)-CDHH ) involves catalysis from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate by a carbonyl reductase. This synthetic pathway offers several advantages, including high enantioselectivity, mild reaction conditions, low cost, process safety, and environmental friendliness .

- A self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization has been developed for the asymmetric synthesis of (3R,5S)-CDHH, demonstrating its potential for industrial applications .

- Although specific studies on the pharmacological properties of 3-Tert-butyl-5-chloro-1,2-oxazole are limited, its structural features make it an interesting candidate for further investigation. Researchers may explore its potential as an anti-inflammatory, antiviral, or anticancer agent based on related compounds .

Drug Synthesis and Chiral Intermediates

Biocatalysis and Enzymatic Production

Pharmacological and Therapeutic Research

Mecanismo De Acción

Mode of Action

It is known that oxazole derivatives can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Oxazole derivatives are known to be involved in a variety of chemical reactions, suggesting they may interact with multiple biochemical pathways .

Propiedades

IUPAC Name |

3-tert-butyl-5-chloro-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOFOPKWYDOUEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2371370.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2371378.png)

![4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2371382.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2371389.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B2371390.png)